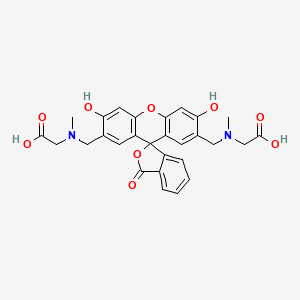

Bis-N,N-glycinemethylenefluorescein

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

84522-13-4 |

|---|---|

Molecular Formula |

C28H26N2O9 |

Molecular Weight |

534.5 g/mol |

IUPAC Name |

2-[[7'-[[carboxymethyl(methyl)amino]methyl]-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-2'-yl]methyl-methylamino]acetic acid |

InChI |

InChI=1S/C28H26N2O9/c1-29(13-25(33)34)11-15-7-19-23(9-21(15)31)38-24-10-22(32)16(12-30(2)14-26(35)36)8-20(24)28(19)18-6-4-3-5-17(18)27(37)39-28/h3-10,31-32H,11-14H2,1-2H3,(H,33,34)(H,35,36) |

InChI Key |

BNLAQGDMOYPYQZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC2=C(C=C1O)OC3=C(C24C5=CC=CC=C5C(=O)O4)C=C(C(=C3)O)CN(C)CC(=O)O)CC(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Synthesis and Applications of Bis-N,N-glycinemethylenefluorescein (Calcein)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-N,N-glycinemethylenefluorescein, more commonly known as Calcein, is a fluorescent dye derived from fluorescein (B123965). Its synthesis and that of its cell-permeable acetoxymethyl (AM) ester derivative, Calcein AM, are of significant interest in various scientific disciplines, particularly in cell biology and drug development. Calcein is a highly hydrophilic molecule that is largely impermeant to the membranes of living cells, while Calcein AM readily crosses cell membranes. This technical guide provides a comprehensive overview of the synthesis of this compound (Calcein), its chemical and physical properties, and its primary applications, with a focus on its use as a robust indicator of cell viability.

Synthesis of this compound (Calcein)

A closely related and well-documented synthesis is that of Calcein from fluorescein, formaldehyde, and iminodiacetic acid. By substituting glycine (B1666218) for iminodiacetic acid, the desired this compound is obtained. The reaction is typically carried out in an aqueous alkaline solution.

Logical Synthesis Workflow:

Caption: General workflow for the synthesis of this compound (Calcein) via a Mannich reaction.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound (Calcein) and its AM ester is presented in the table below for easy comparison.

| Property | This compound (Calcein) | Calcein AM |

| Synonyms | Calcein, Fluorexon, Fluorescein-bis(methylglycine) | Calcein acetoxymethyl ester |

| CAS Number | 1461-15-0 | 148504-34-1 |

| Molecular Formula | C₃₀H₂₆N₂O₁₃ | C₄₆H₄₆N₂O₂₃ |

| Molecular Weight | 622.53 g/mol | 994.86 g/mol |

| Appearance | Orange crystals | Colorless to light yellow solid |

| Solubility | Slightly soluble in water | Soluble in DMSO |

| Excitation Wavelength (max) | 495 nm[1] | ~490 nm (after hydrolysis to Calcein)[2] |

| Emission Wavelength (max) | 515 nm[1] | ~515 nm (after hydrolysis to Calcein)[2] |

Experimental Protocols

General Staining Protocol for Cell Viability Assessment using Calcein AM

This protocol outlines the fundamental steps for utilizing Calcein AM to determine cell viability through fluorescence microscopy or flow cytometry.

1. Reagent Preparation:

-

Prepare a stock solution of Calcein AM by dissolving it in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO) to a concentration of 1 to 5 mM.

-

For a working solution, dilute the stock solution in a suitable buffer (e.g., phosphate-buffered saline, PBS) to a final concentration of 1 to 10 µM. The optimal concentration may vary depending on the cell type and experimental conditions.

2. Cell Staining:

-

For adherent cells, remove the culture medium and wash the cells once with buffer.

-

For suspension cells, pellet the cells by centrifugation and resuspend them in the buffer.

-

Add the Calcein AM working solution to the cells.

-

Incubate the cells at 37°C for 15 to 30 minutes, protected from light.

3. Visualization:

-

After incubation, wash the cells twice with buffer to remove any extracellular Calcein AM.

-

Observe the cells using a fluorescence microscope equipped with a standard fluorescein filter set (excitation ~490 nm, emission ~515 nm). Live cells will exhibit bright green fluorescence.

Core Application: Cell Viability Assessment

The primary application of this compound in its acetoxymethyl ester form (Calcein AM) is the determination of cell viability.[3][4] This application is crucial in various research areas, including drug discovery, toxicology, and basic cell biology.

Signaling Pathway and Mechanism of Action:

The utility of Calcein AM as a cell viability indicator is based on its passive diffusion across the membranes of living cells and its subsequent enzymatic conversion into the fluorescent and membrane-impermeant Calcein.

Caption: Mechanism of Calcein AM for live cell staining.

In detail:

-

Cellular Uptake: The hydrophobic and non-polar nature of Calcein AM allows it to readily permeate the intact plasma membrane of living cells.[4]

-

Enzymatic Cleavage: Once inside a viable cell, ubiquitous intracellular esterases cleave the acetoxymethyl (AM) ester groups from the Calcein AM molecule.[4]

-

Conversion to Calcein: This enzymatic hydrolysis converts the non-fluorescent Calcein AM into the highly fluorescent and polar molecule, this compound (Calcein).

-

Cellular Retention: The resulting Calcein is negatively charged and membrane-impermeant, leading to its accumulation within the cytoplasm of cells with intact membranes.

-

Fluorescence Emission: Upon excitation with blue light (around 495 nm), the intracellular Calcein emits a bright green fluorescence (around 515 nm), which can be detected and quantified.[1]

Dead or dying cells with compromised membranes and diminished esterase activity are unable to convert Calcein AM to Calcein or retain the fluorescent product, thus they do not fluoresce green. This differential staining provides a clear and reliable method for distinguishing live from dead cells.

Conclusion

This compound (Calcein) and its AM ester derivative are invaluable tools for life science researchers. While a detailed, standardized synthesis protocol for Calcein remains to be widely published, the principles of the Mannich reaction provide a clear path for its preparation. The well-established application of Calcein AM in cell viability assays, underpinned by its straightforward mechanism of action, continues to make it a staple in laboratories focused on cell-based research and high-throughput screening in drug development.

References

An In-depth Technical Guide to the Chemical Properties of Bis-N,N-glycinemethylenefluorescein and its Analogs as Fluorescent Zinc Sensors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and photophysical properties of Bis-N,N-glycinemethylenefluorescein and its closely related analogs, primarily focusing on their application as fluorescent sensors for zinc (Zn²⁺). The information presented is curated from extensive research on fluorescein-based zinc probes, with a particular emphasis on Zinpyr-1, a structurally similar and well-characterized compound that serves as an excellent proxy for understanding the behavior of this compound.

Core Chemical Properties and Structure

This compound belongs to a class of fluorescent indicators built upon a fluorescein (B123965) scaffold. The core structure features two N,N-diglycinemethyl groups attached to the fluorescein core, which act as a metal chelating unit. A closely related and extensively studied analog is Zinpyr-1, where di(2-picolyl)amine moieties serve as the zinc binding sites.[1][2] The general structure facilitates a "turn-on" fluorescent response upon binding to zinc ions.

Table 1: General Chemical Properties

| Property | Description |

| Chemical Name | This compound |

| Synonyms | Fluorescein, bis[[(carboxymethyl)amino]methyl]- |

| Molecular Formula | C₂₈H₂₄N₂O₉ (for the parent compound) |

| Core Structure | Fluorescein |

| Chelating Moiety | Two N,N-diglycinemethyl groups |

Photophysical Properties and Sensing Mechanism

The fluorescence of this compound and its analogs is modulated by a process known as Photoinduced Electron Transfer (PET). In the absence of zinc, the lone pair of electrons on the nitrogen atoms of the chelating groups quenches the fluorescence of the fluorescein core.[1][2] Upon binding of a zinc ion, the electrons on the nitrogen atoms are engaged in coordination, which inhibits the PET process. This inhibition restores the high fluorescence quantum yield of the fluorescein fluorophore, resulting in a significant "turn-on" signal.[1][2] This chelation-enhanced fluorescence (CHEF) is the fundamental principle behind its function as a zinc sensor.

Table 2: Quantitative Photophysical Data of the Analogous Zinpyr-1 Sensor

| Parameter | Metal-Free Zinpyr-1 | Zinc-Bound Zinpyr-1 |

| Excitation Maximum (λex) | ~515 nm | ~507 nm |

| Emission Maximum (λem) | ~525 nm | ~526 nm |

| Molar Extinction Coefficient (ε) | ~79,500 M⁻¹cm⁻¹ | ~84,000 M⁻¹cm⁻¹ |

| Fluorescence Quantum Yield (Φ) | ~0.39 | ~0.87 - 0.9 |

| Fluorescence Enhancement | - | 3- to 5-fold |

| Dissociation Constant (Kd for Zn²⁺) | - | <1 nM |

Data for Zinpyr-1 is presented as a close analog to this compound and was obtained under simulated physiological conditions.[1][3]

Experimental Protocols

Synthesis Protocol: One-Step Mannich Reaction (for Zinpyr-1)

A general and efficient method for the synthesis of fluorescein-based zinc sensors like Zinpyr-1, which is analogous to the synthesis of this compound, is the Mannich reaction.[1][4]

Materials:

-

Paraformaldehyde

-

Di(2-picolyl)amine (or N,N-diglycine for this compound)

-

Acetonitrile (B52724) (or other suitable solvent)

Procedure:

-

A mixture of the secondary amine (e.g., di(2-picolyl)amine) and paraformaldehyde is refluxed in a suitable solvent like acetonitrile for approximately one hour.

-

A suspension of 2',7'-dichlorofluorescein in the same solvent is then added to the reaction mixture.

-

The reaction is continued at reflux for an extended period (e.g., 20 hours).

-

Upon cooling, the product often crystallizes out of the solution.

-

The crystalline product is collected by filtration and washed sequentially with the reaction solvent, water, and diethyl ether.

-

The crude product can be further purified by recrystallization from a suitable solvent like ethanol.

Characterization Protocols

Standard analytical techniques are employed to confirm the structure and purity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure.[5] The spectra would confirm the successful attachment of the chelating groups to the fluorescein core.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight of the synthesized compound.[5]

Determination of Fluorescence Quantum Yield

The fluorescence quantum yield (Φ) is determined using a comparative method with a well-characterized standard.[5]

Materials:

-

Synthesized sensor compound

-

Fluorescein in 0.1 N NaOH (standard, Φ = 0.95)

-

Spectrofluorometer

-

UV-Vis Spectrophotometer

-

Aqueous buffer (pH 7.0)

Procedure:

-

Prepare solutions of the sensor and the fluorescein standard in the appropriate buffer.

-

Measure the absorbance of the solutions at the excitation wavelength and adjust the concentrations to have similar absorbance values (typically < 0.1) to avoid inner filter effects.

-

Record the fluorescence emission spectra of both the sample and the standard under identical instrumental conditions (e.g., excitation wavelength, slit widths).

-

Integrate the area under the emission spectra for both the sample and the standard.

-

Calculate the quantum yield of the sample using the following equation:

Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²)

Where:

-

Φ is the quantum yield

-

I is the integrated fluorescence intensity

-

A is the absorbance at the excitation wavelength

-

n is the refractive index of the solvent

-

Visualizations

Signaling Pathway of Zinc Detection

The "turn-on" fluorescence of this compound upon zinc binding is governed by the inhibition of Photoinduced Electron Transfer (PET). The following diagram illustrates this signaling pathway.

Caption: Zinc binding to the chelator blocks PET, leading to enhanced fluorescence.

Experimental Workflow for Zinc Detection

The following diagram outlines a typical experimental workflow for detecting zinc ions in a sample using this compound or its analogs.

Caption: Workflow for zinc detection using a fluorescein-based fluorescent probe.

Logical Relationship of Properties

This diagram illustrates the relationship between the chemical structure and the sensing properties of this compound.

Caption: Interplay of structure and function in fluorescein-based zinc sensors.

References

An In-depth Technical Guide to the Fluorescence Mechanism of Bis-N,N-glycinemethylenefluorescein (Calcein)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bis-N,N-glycinemethylenefluorescein, commonly known as Calcein, is a versatile fluorescent probe with broad applications in biological and chemical research. Its utility stems from a unique fluorescence mechanism that is highly sensitive to its intracellular environment and the presence of specific metal ions. This technical guide provides a comprehensive overview of the core principles governing Calcein's fluorescence, detailing its activation from the non-fluorescent precursor Calcein AM, its photophysical properties, and its interaction with various metal ions. Detailed experimental protocols and quantitative data are presented to enable researchers to effectively utilize Calcein in their studies, particularly in the fields of cell viability, drug transport, and metal ion sensing.

The Core Mechanism of Calcein Fluorescence

The fluorescence of Calcein is primarily controlled by a process of intracellular enzymatic activation. In its common commercially available form, Calcein acetoxymethyl ester (Calcein AM), the molecule is non-fluorescent and cell-permeant. The acetoxymethyl (AM) esters mask the carboxyl groups of the iminodiacetic acid moieties, rendering the molecule lipophilic and able to freely cross the plasma membrane of live cells.

Once inside a viable cell, ubiquitous intracellular esterases cleave the AM groups. This hydrolysis restores the negatively charged carboxyl groups, converting the molecule into the highly fluorescent, polyanionic Calcein. The newly acquired negative charges make Calcein membrane-impermeant, effectively trapping it within the cytoplasm of healthy cells that maintain an intact plasma membrane. Dead or dying cells with compromised membranes and diminished esterase activity are unable to convert Calcein AM to Calcein and retain it, thus remaining non-fluorescent.[1][2][3][4]

The fluorescence activation mechanism can be visualized as a two-step process: passive diffusion followed by enzymatic cleavage.

References

An In-depth Technical Guide to Bis-N,N-glycinemethylenefluorescein Derivatives and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bis-N,N-glycinemethylenefluorescein derivatives and their analogs, a class of fluorescent probes widely utilized in biological research and drug development. This document details their synthesis, photophysical properties, and applications, with a focus on their use as indicators for cell viability and intracellular ion concentrations.

Core Concepts and Mechanism of Action

This compound, commonly known as Calcein, is a fluorescent dye derived from fluorescein (B123965). The core structure features a fluorescein backbone functionalized with two iminodiacetic acid groups. These groups are crucial for the molecule's function as a metal ion chelator.

A key derivative for biological applications is the acetoxymethyl (AM) ester of Calcein, known as Calcein AM. Calcein AM is a non-fluorescent, cell-permeant compound. Its hydrophobic nature allows it to readily cross the membranes of living cells. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, converting the molecule into the highly fluorescent, polyanionic Calcein. This charged form is retained within the cytoplasm of cells with intact membranes, providing a robust signal for cell viability. Dead or dying cells with compromised membrane integrity or inactive esterases exhibit diminished or no fluorescence.

Beyond its role as a viability indicator, the parent molecule, Calcein, can also function as a fluorescent indicator for various metal ions. The iminodiacetic acid moieties chelate divalent and trivalent cations such as Ca²⁺, Mg²⁺, Zn²⁺, and Fe³⁺. The binding of these ions can either enhance or quench the fluorescence of the Calcein molecule, providing a means to measure changes in intracellular ion concentrations. However, its sensitivity to pH and the development of more specific ion indicators have led to its primary use in modern research as a cell viability stain.

Synthesis of this compound Derivatives

The synthesis of this compound (Calcein) and its derivatives typically involves a Mannich-type condensation reaction. This reaction allows for the introduction of the aminodiacetic acid groups onto the fluorescein backbone.

General Synthesis of Fluorescein Derivatives via Mannich Reaction

The Mannich reaction is a three-component condensation involving an active hydrogen compound (in this case, fluorescein), formaldehyde (B43269), and a secondary amine (such as iminodiacetic acid). This reaction is a versatile method for the synthesis of various fluorescein-based probes.

Synthesis of Calcein

Synthesis of Calcein AM

The synthesis of Calcein AM involves the esterification of the carboxylic acid groups of Calcein with acetoxymethyl bromide or a similar reagent. This converts the charged carboxylates into neutral, hydrophobic AM esters, rendering the molecule cell-permeant.

Photophysical Properties

The photophysical properties of this compound derivatives are central to their utility as fluorescent probes. These properties can be modulated by substitutions on the fluorescein core and by the binding of metal ions.

Table 1: Photophysical Properties of Selected this compound Derivatives and Analogs

| Compound | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Quantum Yield (Φ) | Kd for Ca²⁺ (nM) | Notes |

| Calcein | 495 | 515 | ~80,000 | ~0.9 | High µM to mM range | Fluorescence is pH-dependent. |

| Calcein Blue | 361 | 445 | 16,100 | 0.59 | - | Used as a metal indicator in EDTA titrations.[1] |

| Fluo-3 | 506 | 526 | 83,000 | 0.14 (Ca²⁺-bound) | 390 | Significant fluorescence increase upon Ca²⁺ binding. |

| Fluo-4 | 494 | 516 | ~85,000 | >0.14 (Ca²⁺-bound) | 345 | Brighter than Fluo-3 with similar spectral properties. |

| Oregon Green 488 BAPTA-1 | 494 | 523 | ~70,000 | 0.03 (Ca²⁺-free), 0.5 (Ca²⁺-bound) | 170 | Lower background fluorescence than Fluo dyes. |

| Zinpyr-1 | 507 | 527 | 84,000 | 0.39 (Zn²⁺-bound) | <1 | High affinity and selectivity for Zn²⁺. |

Data is compiled from various sources and may vary depending on experimental conditions (e.g., pH, solvent).

Experimental Protocols

Cell Viability Assay using Calcein AM

This protocol outlines the general steps for assessing cell viability using Calcein AM with fluorescence microscopy or a microplate reader.

Materials:

-

Calcein AM stock solution (1-5 mM in anhydrous DMSO)

-

Phosphate-buffered saline (PBS) or other suitable physiological buffer

-

Cells in suspension or adherent in a microplate

-

Fluorescence microscope or microplate reader with appropriate filters (Excitation ~490 nm, Emission ~520 nm)

Procedure:

-

Prepare Calcein AM Working Solution: Dilute the Calcein AM stock solution in PBS to a final working concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.

-

Cell Preparation:

-

Adherent Cells: Grow cells in a suitable microplate. Before staining, remove the culture medium and wash the cells once with PBS.

-

Suspension Cells: Pellet the cells by centrifugation (e.g., 250 x g for 5 minutes) and resuspend in PBS.

-

-

Staining: Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C in a humidified incubator with 5% CO₂.

-

Washing: Remove the staining solution and wash the cells twice with PBS to minimize background fluorescence from residual dye.

-

Imaging/Quantification:

-

Fluorescence Microscopy: Observe the cells using a fluorescence microscope with a standard FITC filter set. Live cells will exhibit bright green fluorescence.

-

Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation at ~490 nm and emission at ~520 nm. The fluorescence intensity is proportional to the number of viable cells.

-

Measurement of Intracellular Zinc using Fluorescein-based Probes

This protocol provides a general framework for measuring changes in intracellular zinc concentration using a fluorescein-based zinc indicator (e.g., FluoZin-3).

Materials:

-

Fluorescein-based zinc indicator (e.g., FluoZin-3 AM ester) stock solution in DMSO

-

Physiological buffer (e.g., Krebs-Ringer Bicarbonate buffer)

-

Cells cultured on coverslips or in a microplate

-

Fluorescence imaging system

Procedure:

-

Prepare Indicator Working Solution: Dilute the zinc indicator AM ester stock solution in the physiological buffer to a final concentration of 1-5 µM.

-

Cell Loading: Replace the culture medium with the indicator working solution and incubate the cells for 30-60 minutes at 37°C.

-

Washing: Wash the cells with the physiological buffer to remove extracellular dye.

-

Baseline Measurement: Acquire a baseline fluorescence image of the cells.

-

Stimulation: Treat the cells with a stimulus known to induce changes in intracellular zinc concentration (e.g., a zinc ionophore like pyrithione (B72027) or a physiological agonist).

-

Time-lapse Imaging: Acquire a series of fluorescence images over time to monitor the changes in intracellular zinc levels, indicated by an increase in fluorescence intensity.

-

Data Analysis: Quantify the changes in fluorescence intensity in individual cells or regions of interest over time.

Signaling Pathways and Applications

This compound derivatives are valuable tools for studying various cellular signaling pathways, primarily those involving changes in intracellular ion concentrations.

Monitoring Intracellular Calcium Signaling

Fluorescein-based calcium indicators like Fluo-3 and Fluo-4 are widely used to monitor intracellular calcium dynamics in response to various stimuli.[2] Calcium is a ubiquitous second messenger involved in a vast array of cellular processes, including muscle contraction, neurotransmitter release, gene expression, and apoptosis.[3]

The following diagram illustrates a generic G-protein coupled receptor (GPCR) signaling pathway leading to an increase in intracellular calcium, which can be monitored using these fluorescent probes.

Caption: GPCR-mediated intracellular calcium release pathway.

Investigating Intracellular Zinc Dynamics

Fluorescein-based probes with high selectivity for zinc, such as the Zinpyr and FluoZin series, are instrumental in studying the roles of "labile" or "mobile" zinc in cellular processes.[4] Mobile zinc is involved in neurotransmission, immune function, and apoptosis. For instance, these probes can be used to visualize the release of zinc from synaptic vesicles or its accumulation in mitochondria during apoptosis.

The following workflow illustrates the use of a fluorescein-based probe to monitor intracellular zinc levels.

Caption: Workflow for monitoring intracellular zinc dynamics.

Conclusion

This compound derivatives and their analogs represent a powerful and versatile class of fluorescent probes. Their utility spans from fundamental cell biology research, such as assessing cell viability and monitoring intracellular ion signaling, to high-throughput screening in drug discovery. A thorough understanding of their synthesis, photophysical properties, and appropriate experimental application is crucial for obtaining reliable and meaningful data. Future developments in this field will likely focus on creating probes with improved photostability, greater specificity for different ions and cellular compartments, and multiplexing capabilities for simultaneous monitoring of multiple cellular events.

References

The Photophysics of Fluorescein-Based Chemosensors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Fluorescein (B123965) and its derivatives have emerged as a cornerstone in the development of fluorescent chemosensors due to their exceptional photophysical properties, including high quantum yields, strong absorption in the visible spectrum, and tunable reactivity. These characteristics make them ideal signaling units for the detection of a wide array of analytes, from metal ions to biologically relevant small molecules. This technical guide provides a comprehensive overview of the photophysical principles governing fluorescein-based chemosensors, detailed experimental protocols for their characterization, and a survey of their applications in various scientific domains.

Core Photophysical Properties and Signaling Mechanisms

The sensing mechanism of most fluorescein-based chemosensors relies on a structural change of the fluorophore upon interaction with a target analyte. In their "off" state, many of these sensors exist in a non-fluorescent, colorless spirolactam form. The binding of an analyte triggers a ring-opening process, leading to the formation of the highly fluorescent, open-ring xanthene structure, resulting in a "turn-on" fluorescence response.[1][2][3] This transition is the basis for the high sensitivity and selectivity of these chemosensors.

Several key photophysical mechanisms are employed to modulate the fluorescence signal in response to analyte binding:

-

Photoinduced Electron Transfer (PET): In a PET-based sensor, the fluorophore is linked to a receptor unit with a lone pair of electrons. In the absence of the analyte, photoexcitation of the fluorophore is followed by electron transfer from the receptor, quenching the fluorescence. Upon analyte binding to the receptor, the lone pair electrons are engaged, inhibiting PET and restoring fluorescence.[4][5][6][7][8]

-

Förster Resonance Energy Transfer (FRET): FRET-based sensors involve two chromophores, a donor and an acceptor, in close proximity. The efficiency of energy transfer from the excited donor to the acceptor is highly dependent on the distance and orientation between them. Analyte binding can induce a conformational change that alters this distance, leading to a change in the FRET efficiency and a ratiometric fluorescence signal.[2][9][10][11][12][13]

-

Intramolecular Charge Transfer (ICT): In ICT sensors, the fluorophore possesses both an electron-donating and an electron-withdrawing group. The interaction with an analyte can alter the electron density distribution within the molecule, leading to a shift in the emission wavelength and providing a ratiometric readout.[4][14][15][16]

-

Chelation-Enhanced Fluorescence (CHEF): The CHEF mechanism involves the binding of a metal ion to a chelating unit attached to the fluorophore. This chelation event can restrict intramolecular rotations or vibrations that would otherwise lead to non-radiative decay, thus enhancing the fluorescence quantum yield.[2][4][17][18][19][20]

Quantitative Photophysical Data

The following tables summarize the key photophysical properties of selected fluorescein-based chemosensors for various analytes.

Table 1: Fluorescein-Based Chemosensors for Metal Ions

| Chemosensor | Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| FPA | Hg²⁺ | 495 | 521 (quenching) | - | 0.34 μM | [21] |

| FH@Ni(MOF) | Hg²⁺ | 460 | 523 | - | 0.02 μM | [1] |

| Chemosensor 1 | Hg²⁺ | - | 520 | - | 0.23 μM | [22] |

| FI-1 | Zn²⁺ | - | 532 | - | - | [11] |

| Probe L | Zn²⁺ | - | 475 | - | 9.53 x 10⁻⁸ M | [6] |

| P7 | Cu²⁺ | - | - | - | - | [2] |

| P2 | Cu²⁺ | - | - | - | 6.32 x 10⁻⁹ M | [2] |

Table 2: Fluorescein-Based Chemosensors for Anions

| Chemosensor | Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| C4P7 | F⁻ | - | - | - | 4.27 mg L⁻¹ | [23] |

| C4P7 | H₂PO₄⁻ | - | - | - | 6.4 mg L⁻¹ | [23] |

| C4P7 | AcO⁻ | - | - | - | 5.94 mg L⁻¹ | [23] |

| Sensor 1 | F⁻, AcO⁻, H₂PO₄⁻ | - | Quenching | - | - | [24] |

Table 3: Fluorescein-Based Chemosensors for Other Analytes

| Chemosensor | Analyte | λex (nm) | λem (nm) | Quantum Yield (Φ) | Detection Limit | Reference |

| Sensor 28 | H₂O₂ | - | 528 | - | - | [25] |

| Sensor 30 | ONOO⁻ | - | 501 | - | 35 nM | [25] |

| Sensor 32 | NO | - | 470 -> 560 | - | - | [25] |

| TNP Sensor | 2,4,6-trinitrophenol | Visible light | Quenching | - | - | [26] |

Experimental Protocols

Synthesis of Fluorescein-Based Chemosensors

The synthesis of fluorescein-based chemosensors often involves the modification of the fluorescein backbone at either the xanthene or the benzene (B151609) moiety.[2] Common synthetic strategies include:

-

Schiff Base Condensation: Reaction of fluorescein hydrazide with an aldehyde-containing receptor unit to form a Schiff base linkage.[2]

-

Mannich-type Reaction: Introduction of functional groups at the 4,5-positions of the fluorescein core.[1][3]

-

Esterification and Amination: Modification of the carboxylic acid group of fluorescein to introduce different functionalities.[22]

A general procedure for the synthesis of a Schiff base sensor (e.g., FPA) is as follows:[21]

-

Dissolve fluorescein and the desired amine-containing receptor (e.g., phenylalaninol) in a suitable solvent.

-

The reaction can be carried out using conventional heating or mechanochemical methods (grinding).[21]

-

Monitor the reaction progress using thin-layer chromatography.

-

Upon completion, purify the product using column chromatography or recrystallization.

-

Characterize the final product using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

UV-Vis and Fluorescence Titration Experiments

These experiments are crucial for determining the binding affinity and selectivity of the chemosensor.[27][28][29][30][31]

Instrumentation:

-

UV-Vis Spectrophotometer

-

Fluorescence Spectrometer

Procedure:

-

Preparation of Stock Solutions: Prepare stock solutions of the chemosensor and the analyte of interest in a suitable solvent system (e.g., buffer solution, organic solvent).

-

UV-Vis Titration:

-

Place a fixed concentration of the chemosensor solution in a cuvette.

-

Record the initial absorption spectrum.

-

Incrementally add small aliquots of the analyte stock solution to the cuvette.

-

Record the absorption spectrum after each addition until no further significant changes are observed.

-

-

Fluorescence Titration:

-

Place a fixed concentration of the chemosensor solution in a fluorescence cuvette.

-

Set the excitation wavelength (λex) to the absorption maximum of the sensor.

-

Record the initial emission spectrum.

-

Incrementally add small aliquots of the analyte stock solution to the cuvette.

-

Record the emission spectrum after each addition until the fluorescence intensity reaches a plateau.

-

-

Data Analysis: Plot the change in absorbance or fluorescence intensity as a function of the analyte concentration to determine the binding constant (Ka) and stoichiometry of the sensor-analyte complex.

Determination of Fluorescence Quantum Yield (Φ)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is typically determined relative to a well-characterized standard.[4][27][28]

Procedure:

-

Select a Standard: Choose a fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral range as the sample (e.g., quinine (B1679958) sulfate, rhodamine B).

-

Prepare Solutions: Prepare a series of solutions of both the sample and the standard at different concentrations, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

-

Measure Absorbance: Record the absorbance of each solution at the chosen excitation wavelength using a UV-Vis spectrophotometer.

-

Measure Fluorescence: Record the fluorescence emission spectrum for each solution using a fluorescence spectrometer, ensuring the excitation wavelength and instrument settings are identical for both the sample and the standard.

-

Data Analysis:

-

Calculate the integrated fluorescence intensity (area under the emission curve) for each spectrum.

-

Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_standard * (Gradient_sample / Gradient_standard) * (η_sample² / η_standard²) where Gradient is the slope of the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental signaling mechanisms and a typical experimental workflow for characterizing fluorescein-based chemosensors.

Caption: Photoinduced Electron Transfer (PET) signaling mechanism.

Caption: Förster Resonance Energy Transfer (FRET) mechanism.

Caption: Intramolecular Charge Transfer (ICT) signaling mechanism.

Caption: Chelation-Enhanced Fluorescence (CHEF) mechanism.

Caption: General experimental workflow for chemosensor development.

References

- 1. Preparation of fluorescein-based chemosensors and their sensing behaviors toward silver ions - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. espublisher.com [espublisher.com]

- 3. researchgate.net [researchgate.net]

- 4. ijcrt.org [ijcrt.org]

- 5. Studies of Photoinduced Electron Transfer (PET) and Energy Migration in a Conjugated Polymer System for Fluorescence “Turn-on” Chemosensor Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. almacgroup.com [almacgroup.com]

- 8. researchgate.net [researchgate.net]

- 9. scholarworks.uno.edu [scholarworks.uno.edu]

- 10. scispace.com [scispace.com]

- 11. arxiv.org [arxiv.org]

- 12. Fluorescence resonance energy transfer microscopy as demonstrated by measuring the activation of the serine/threonine kinase Akt - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. Frontiers | ICT-based fluorescent probes for intracellular pH and biological species detection [frontiersin.org]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. iscientific.org [iscientific.org]

- 23. Evaluation of naked-eye sensing and anion binding studies in meso-fluorescein substituted one-walled calix[4]pyrrole (C4P) - PMC [pmc.ncbi.nlm.nih.gov]

- 24. scilit.com [scilit.com]

- 25. pubs.acs.org [pubs.acs.org]

- 26. Two fluorescein-based chemosensors for the fast detection of 2,4,6-trinitrophenol (TNP) in water - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 27. rsc.org [rsc.org]

- 28. rsc.org [rsc.org]

- 29. researchgate.net [researchgate.net]

- 30. chem.libretexts.org [chem.libretexts.org]

- 31. science.valenciacollege.edu [science.valenciacollege.edu]

The Genesis of a Fluorescent Workhorse: A Technical Guide to Bis-N,N-glycinemethylenefluorescein (Calcein)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-N,N-glycinemethylenefluorescein, more commonly known as calcein (B42510), stands as a cornerstone fluorescent indicator in modern biological and chemical research. A derivative of the historic fluorescein (B123965) molecule, calcein has carved its niche as a versatile tool for assessing cell viability, membrane integrity, and for the complexometric determination of metal ions. Its bright, stable fluorescence and relatively low cytotoxicity have made it an indispensable reagent in laboratories worldwide. This in-depth technical guide explores the history, discovery, synthesis, and key applications of this remarkable compound, providing researchers with the detailed information necessary for its effective utilization.

I. A Legacy of Light: From Fluorescein to Calcein

The story of this compound begins with its parent molecule, fluorescein. First synthesized in 1871 by Adolf von Baeyer, fluorescein was one of the earliest synthetic fluorescent dyes created. Its intense green fluorescence in alkaline solutions quickly made it a subject of scientific fascination and a valuable tool in its own right.

The development of fluorescent indicators for biological applications gained significant momentum in the 20th century, particularly with the need to visualize and quantify intracellular ions like calcium (Ca²⁺). This led to the modification of the basic fluorescein structure to incorporate chelating moieties. Calcein emerged from this pursuit, featuring two iminodiacetic acid groups attached to the fluorescein core. This structural modification transformed fluorescein into a potent metal ion indicator.

II. Synthesis and Chemical Properties

The primary synthesis of calcein is achieved through a Mannich reaction, a three-component organic reaction involving an amine, formaldehyde (B43269), and a carbon acid. In the case of calcein synthesis, fluorescein acts as the phenolic component, iminodiacetic acid serves as the amine, and formaldehyde is the carbonyl compound.

Chemical Structure

Caption: Chemical structure of this compound (Calcein).

Physicochemical and Spectroscopic Properties

Calcein is typically used as its disodium (B8443419) salt to enhance water solubility. Its fluorescence is highly dependent on the presence of metal ions and pH. In the absence of quenching ions, it exhibits strong green fluorescence.

| Property | Value | Reference |

| Molecular Formula | C₃₀H₂₆N₂O₁₃ | [1] |

| Molar Mass | 622.55 g/mol | [1] |

| Excitation Wavelength (λex) | ~495 nm | [1] |

| Emission Wavelength (λem) | ~515 nm | [1] |

| Appearance | Orange crystals | [1] |

| Solubility | Slightly soluble in water | [1] |

III. Experimental Protocols

A. Synthesis of this compound (Calcein) via Mannich Reaction

This protocol is a generalized representation of the Mannich condensation for calcein synthesis.

Materials:

-

Fluorescein

-

Iminodiacetic acid

-

Formaldehyde (37% solution in water)

-

Sodium hydroxide

-

Ethanol

-

Hydrochloric acid

-

Distilled water

Procedure:

-

Dissolve fluorescein in an ethanolic solution of sodium hydroxide.

-

Add iminodiacetic acid to the solution and stir until dissolved.

-

Slowly add formaldehyde solution to the reaction mixture at room temperature.

-

Heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

-

After the reaction is complete, cool the mixture to room temperature.

-

Acidify the solution with hydrochloric acid to precipitate the crude calcein.

-

Filter the precipitate and wash thoroughly with distilled water.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure calcein.

-

Dry the purified product under vacuum.

References

Solubility Profile of Bis-N,N-glycinemethylenefluorescein (Calcein): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Bis-N,N-glycinemethylenefluorescein, commonly known as Calcein. The document details the solubility of this widely used fluorescent dye in various solvents, outlines experimental protocols for solubility determination, and presents a visual representation of a key experimental workflow.

Quantitative Solubility Data

The solubility of Calcein is dependent on the solvent and the pH of the medium. The following table summarizes the available quantitative solubility data for Calcein and its acetoxymethyl (AM) ester form.

| Compound | Solvent | Temperature | Solubility |

| Calcein | 1 M Sodium Hydroxide (NaOH) | Not Specified | ~50 mg/mL[1] |

| Calcein | Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL[1] |

| Calcein | Phosphate-Buffered Saline (PBS), pH 7.2 | Not Specified | ~0.2 mg/mL |

| Calcein AM | Dimethyl Sulfoxide (DMSO) | Not Specified | ~10 mg/mL[1] |

| Calcein AM | Ethanol | Not Specified | ~10 mg/mL |

| Calcein AM | Methanol | Not Specified | ~10 mg/mL |

| Calcein AM | Dimethylformamide (DMF) | Not Specified | ~10 mg/mL |

Note: Calcein is also soluble in Dimethylformamide (DMF) and aqueous solutions with a pH greater than 6.[1][2] The acetoxymethyl (AM) ester form is susceptible to hydrolysis in aqueous solutions and should be dissolved in anhydrous organic solvents for stock solutions.[1]

Experimental Protocols

Determining the precise solubility of a compound is critical for its application in research and development. Below are detailed methodologies for determining both thermodynamic and kinetic solubility, adapted from established protocols.

Protocol 1: Thermodynamic Solubility Determination (Shake-Flask Method)

This protocol is based on the OECD 105 Test Guideline (Flask Method) and is suitable for determining the saturation solubility of a compound in a specific solvent.[2][3][4][5][6]

1. Materials:

- This compound (Calcein) powder

- Solvent of interest (e.g., Water, PBS, Ethanol)

- Glass flasks with stoppers

- Shaking incubator or magnetic stirrer

- Centrifuge

- Spectrophotometer or other suitable analytical instrument for quantification

- Calibrated analytical balance

- pH meter (for aqueous solutions)

2. Procedure:

- Preparation of Supersaturated Solution: Add an excess amount of Calcein powder to a glass flask containing a known volume of the solvent. The excess solid should be visually apparent.

- Equilibration: Tightly stopper the flask and place it in a shaking incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

- Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the flask at a high speed to pellet the undissolved solid.

- Sample Collection: Carefully collect an aliquot of the clear supernatant without disturbing the solid pellet.

- Quantification: Analyze the concentration of Calcein in the supernatant using a validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength. A standard calibration curve of known Calcein concentrations in the same solvent must be prepared for accurate quantification.

- pH Measurement: For aqueous solutions, measure the pH of the saturated solution.

- Data Reporting: Report the solubility as the mean of at least three replicate determinations, expressed in mg/mL or moles/liter, along with the temperature and pH (for aqueous solutions).

Protocol 2: Kinetic Solubility Determination

Kinetic solubility is often measured in early drug discovery to assess the dissolution rate of a compound from a solid form or a concentrated stock solution into an aqueous buffer. This protocol outlines a common method.[7][8][9]

1. Materials:

- This compound (Calcein)

- Dimethyl Sulfoxide (DMSO)

- Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)

- 96-well microplate (UV-transparent for analysis)

- Plate reader with spectrophotometric capabilities

- Automated liquid handler or multichannel pipette

2. Procedure:

- Stock Solution Preparation: Prepare a high-concentration stock solution of Calcein in DMSO (e.g., 10 mM).

- Serial Dilution: In a 96-well plate, perform a serial dilution of the Calcein stock solution with DMSO to create a range of concentrations.

- Addition to Aqueous Buffer: Using an automated liquid handler, rapidly add a small volume of each DMSO stock concentration to a corresponding well of a new 96-well plate containing the aqueous buffer. The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

- Incubation and Observation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set period (e.g., 1-2 hours). The formation of a precipitate indicates that the kinetic solubility has been exceeded.

- Quantification: Measure the turbidity of each well using a plate reader at a wavelength where the compound does not absorb (e.g., 600-700 nm) to detect precipitated particles. Alternatively, after a defined time, the plates can be centrifuged, and the concentration of the dissolved compound in the supernatant can be measured by UV-Vis spectrophotometry against a standard curve.

- Data Analysis: The kinetic solubility is determined as the highest concentration at which no precipitate is observed.

Signaling Pathways and Experimental Workflows

This compound, in its cell-permeant acetoxymethyl (AM) ester form, is a cornerstone for assessing cell viability. The following diagrams illustrate the mechanism of action and a typical experimental workflow for a Calcein AM cell viability assay.

Mechanism of Calcein AM for Cell Viability

Caption: Mechanism of Calcein AM conversion in live cells.

Experimental Workflow: Calcein AM Cell Viability Assay

Caption: A typical workflow for a Calcein AM cell viability assay.

References

- 1. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 2. laboratuar.com [laboratuar.com]

- 3. oecd.org [oecd.org]

- 4. oecd.org [oecd.org]

- 5. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 6. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]

- 7. enamine.net [enamine.net]

- 8. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

An In-depth Technical Guide to the Safe Handling of Bis-N,N-glycinemethylenefluorescein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling protocols for Bis-N,N-glycinemethylenefluorescein, a fluorescent indicator vital in various research and development applications. Due to the limited availability of a specific safety data sheet for this compound, this document compiles and extrapolates information from closely related compounds and general laboratory safety practices. Researchers must exercise caution and adhere to the highest safety standards when handling this chemical.

Chemical Identification and Properties

| Property | Value |

| Chemical Name | This compound |

| CAS Number | 25639-40-1[1] |

| Molecular Formula | C30H26N2O13 |

| Appearance | Solid (form and color may vary) |

| Solubility | Data not readily available; likely soluble in aqueous solutions. |

| Stability | Data not readily available; should be stored in a cool, dry place away from light. |

Hazard Identification and Toxicological Summary

Potential Hazards:

-

Toxicity: May be toxic if swallowed or in contact with skin.

-

Mutagenicity: May cause genetic defects.

-

Carcinogenicity: May cause cancer.

-

Reproductive Toxicity: Suspected of damaging fertility or the unborn child.

-

Organ Damage: May cause damage to organs through prolonged or repeated exposure.

Quantitative Toxicological Data:

Specific quantitative data such as LD50 (Lethal Dose, 50%) and IC50 (half-maximal inhibitory concentration) for this compound (CAS 25639-40-1) are not available in the public domain.

Handling and Storage Protocols

Given the potential hazards, stringent adherence to the following handling and storage procedures is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is the minimum requirement:

-

Eye Protection: Chemical safety goggles or a face shield.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: A lab coat or chemical-resistant apron.

-

Respiratory Protection: In case of dust or aerosol generation, a NIOSH-approved respirator with an appropriate cartridge is necessary.

Engineering Controls

-

Work with this compound should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.

-

An eyewash station and safety shower must be readily accessible.

Safe Handling Practices

-

Avoid inhalation of dust or aerosols.

-

Prevent contact with skin and eyes.

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly after handling.

-

Weigh and prepare solutions in a designated area, preferably within a fume hood, to minimize exposure.

Storage Conditions

-

Store in a tightly sealed container in a cool, dry, and dark place.

-

Keep away from incompatible materials (specific incompatibilities are not known, but avoid strong oxidizing agents).

-

The storage area should be well-ventilated.

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis and specific use of this compound are not widely published. The following represents a generalized workflow for the use of fluorescent indicators in biological assays.

General Workflow for Use as a Fluorescent Indicator

Caption: Generalized workflow for using a fluorescent indicator in a cell-based assay.

Hypothetical Synthesis Route

A potential, though unverified, synthesis could involve the reaction of fluorescein (B123965) with formaldehyde (B43269) and N-carboxymethylglycine. This is a simplified representation and would require significant optimization and characterization.

Caption: A simplified, hypothetical reaction scheme for the synthesis of this compound.

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

-

In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician immediately.

Accidental Release Measures

-

Personal Precautions: Wear appropriate personal protective equipment. Avoid dust formation and breathing vapors, mist, or gas. Ensure adequate ventilation.

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

-

Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.

Disposal Considerations

Dispose of this chemical in accordance with all applicable federal, state, and local environmental regulations. Contact a licensed professional waste disposal service to dispose of this material.

Disclaimer: This document is intended as a guide and is not a substitute for a formal safety data sheet. All laboratory personnel must be trained in general chemical safety and should review all available safety information before handling this compound. The user is solely responsible for all risks associated with the handling and use of this product.

References

Commercial Suppliers and Technical Guide to Bis-N,N-glycinemethylenefluorescein (Calcein)

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on Bis-N,N-glycinemethylenefluorescein, widely known in its acetoxymethyl (AM) ester form as Calcein (B42510) AM. This guide details the compound's properties, commercial suppliers, and its primary application in cell viability and cytotoxicity assays.

Introduction to Calcein and Calcein AM

This compound, commonly referred to as Calcein, is a fluorescent dye. In its cell-impermeant form, it is a polyanionic fluorescein (B123965) derivative that is well-retained within viable cells.[1][2] For cellular applications, its acetoxymethyl (AM) ester derivative, Calcein AM, is widely used. Calcein AM is a non-fluorescent, cell-permeant compound that passively crosses the membrane of live cells.[1][3][4]

Once inside a viable cell, intracellular esterases hydrolyze the AM groups, converting the non-fluorescent Calcein AM into the highly fluorescent calcein.[1][2][3][4][5] The resulting calcein is trapped within the cell due to its negative charge, leading to a strong, uniform green fluorescence.[2][5] This mechanism forms the basis of the Calcein AM cell viability assay, as dead or membrane-compromised cells lack active esterases and cannot retain the dye.[3][4]

Commercial Suppliers

A variety of life science companies supply this compound and its derivatives. The most common commercially available form is Calcein AM. The following table summarizes key information from prominent suppliers.

| Supplier | Product Name(s) | CAS Number(s) | Molecular Formula | Molecular Weight ( g/mol ) |

| Sigma-Aldrich (Merck) | Calcein, Calcein-AM | 1461-15-0 (Calcein), 148504-34-1 (Calcein AM) | C₃₀H₂₆N₂O₁₃ (Calcein), C₄₆H₄₆N₂O₂₃ (Calcein AM) | 622.53 (Calcein), 994.86 (Calcein AM) |

| Thermo Fisher Scientific (Invitrogen) | Calcein AM | 148504-34-1 | C₄₆H₄₆N₂O₂₃ | 994.86 |

| AAT Bioquest | Calcein AM | 148504-34-1 | C₄₆H₄₆N₂O₂₃ | 994.86[4] |

| Dojindo Molecular Technologies | -Cellstain- Calcein-AM | 148504-34-1 | C₄₆H₄₆N₂O₂₃ | 994.86[6] |

| Abbkine | Calcein AM | 148504-34-1 | C₄₆H₄₆N₂O₂₃ | 994.9[7] |

| BOC Sciences | Fluorescein-4',5'-bis(methyliminodiacetic acid) | 207124-64-9 | C₃₀H₂₆N₂O₁₃ | 622.54[] |

| Alfa Chemistry | Fluorescein-4',5'-bis(methyliminodiacetic acid) | 207124-64-9 | C₃₀H₂₆N₂O₁₃ | 622.54[9] |

| LGC Standards | Fluorescein Bis(methylene)]bis[N-(carboxymethyl)glycine] Sodium Salt | 207124-64-9 (Alternate) | C₃₀H₂₆N₂O₁₃ · xNa | Not specified[10] |

Physicochemical and Spectral Properties

Calcein exhibits distinct spectral properties that are crucial for its application in fluorescence-based assays. The data presented below is for the hydrolyzed, fluorescent form (calcein).

| Parameter | Value |

| Excitation Wavelength (Max) | ~494 nm[1][2][7] |

| Emission Wavelength (Max) | ~517 nm[1][2][7] |

| Appearance | Orange crystals (Calcein)[11] |

| Solubility (Calcein AM) | Soluble in high-quality, anhydrous DMSO[1] |

| Storage Conditions (Calcein AM) | Store at or below -20°C, protected from light and moisture[1][2] |

Mechanism of Action: Calcein AM Conversion in Live Cells

The utility of Calcein AM as a viability probe is dependent on enzymatic conversion within living cells. The following diagram illustrates this workflow.

Caption: Mechanism of Calcein AM conversion to fluorescent Calcein in viable cells.

Experimental Protocols

The following sections provide detailed methodologies for a standard Calcein AM cell viability assay, adaptable for fluorescence microscopy and microplate readers.

I. Reagent Preparation

1. Calcein AM Stock Solution (typically 1-5 mM):

-

Allow the vial of Calcein AM to warm to room temperature before opening to prevent moisture condensation.[1][12]

-

Reconstitute the Calcein AM powder in high-quality, anhydrous dimethyl sulfoxide (B87167) (DMSO). For example, add 50 µL of DMSO to a 50 µg vial to create a 1 mM stock solution.[1]

-

Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C, protected from light. The DMSO stock solution is stable for several months under these conditions.

2. Calcein AM Working Solution (typically 1-10 µM):

-

Immediately before use, dilute the Calcein AM stock solution into an appropriate buffer, such as phosphate-buffered saline (PBS) or Hanks' Balanced Salt Solution (HBSS).[1][3] Serum-free medium is recommended as serum can contain esterase activity that increases background fluorescence.[2]

-

A typical final working concentration is between 1 and 5 µM.[3] However, the optimal concentration should be determined empirically for each cell type, as high concentrations can be cytotoxic.[2][13]

II. Staining Protocol for Adherent Cells

1. Cell Plating:

-

Plate cells in a suitable format (e.g., 96-well black-walled, clear-bottom plates for microplate readers or on coverslips in a petri dish for microscopy) and culture until they reach the desired confluency.

2. Cell Treatment:

-

Perform experimental treatments (e.g., exposure to cytotoxic compounds). Include appropriate positive (untreated live cells) and negative (dead cells, e.g., ethanol-fixed) controls.[4]

3. Staining:

-

Aspirate the culture medium from the wells.[2]

-

Wash the cells once with PBS or another serum-free buffer to remove any residual medium and serum.[2]

-

Add a sufficient volume of the Calcein AM working solution to each well to cover the cells (e.g., 100 µL for a 96-well plate).[2]

-

Incubate the plate for 15-30 minutes at 37°C, protected from light.[3][13] Incubation times may need to be optimized depending on the cell type.[3]

4. Signal Detection:

-

For Fluorescence Microscopy: After incubation, the staining solution can be replaced with fresh buffer for imaging. Observe the cells using a fluorescence microscope equipped with standard fluorescein (FITC) filter sets (Excitation: ~490 nm, Emission: ~520 nm).[5] Live cells will exhibit bright green fluorescence.

-

For Microplate Reader: Measure the fluorescence intensity using a microplate reader with excitation set to ~485 nm and emission to ~530 nm.[2] The fluorescence signal is directly proportional to the number of viable cells.[2][5]

III. Staining Protocol for Suspension Cells

1. Cell Preparation:

-

Harvest suspension cells and pellet them by centrifugation (e.g., 250 x g for 5 minutes).[5][12]

-

Aspirate the supernatant and wash the cells once with serum-free buffer.[12]

-

Resuspend the cell pellet in the serum-free buffer at a concentration of approximately 1-10 x 10⁶ cells/mL.[12]

2. Staining:

-

Add the Calcein AM working solution to the cell suspension.

-

Incubate for 15-30 minutes at 37°C or room temperature, protected from light.[12][13]

3. Washing and Analysis:

-

After incubation, pellet the cells by centrifugation and wash them twice with buffer to remove excess dye.[3]

-

Resuspend the final cell pellet in an appropriate buffer for analysis.

-

Analyze the cells using a flow cytometer (FITC channel) or by transferring them to a microplate for fluorescence measurement.[13]

Experimental Workflow Diagram

The following diagram outlines the general workflow for a Calcein AM cell viability assay.

Caption: General experimental workflow for the Calcein AM cell viability assay.

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. biotium.com [biotium.com]

- 3. Calcein AM staining: A guide to cell viability | Abcam [abcam.com]

- 4. Calcein | AAT Bioquest [aatbio.com]

- 5. creative-bioarray.com [creative-bioarray.com]

- 6. Live Cell Staining -Cellstain- Calcein-AM | CAS 148504-34-1 Dojindo [dojindo.com]

- 7. abbkine.com [abbkine.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. Fluorescein Bis(methylene)]bis[N-(carboxymethyl)glycine] Sodium Salt (Technical Grade) [lgcstandards.com]

- 11. Calcein - Wikipedia [en.wikipedia.org]

- 12. benchchem.com [benchchem.com]

- 13. Experimental Protocol for Calcein AM Assay | AAT Bioquest [aatbio.com]

Methodological & Application

Application Notes and Protocols for Intracellular Ion Detection Using Calcein

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Calcein (B42510), a fluorescein-based indicator, for the detection of intracellular ions. While primarily recognized as a robust marker for cell viability, Calcein's fluorescence properties are sensitive to the presence of various metal ions, enabling its application in monitoring intracellular ion dynamics.

Introduction to Calcein

Calcein is a fluorescent dye that emits a vibrant green fluorescence.[1][2] Its acetoxymethyl (AM) ester form, Calcein AM, is a non-fluorescent, cell-permeant compound that readily crosses the membranes of live cells.[1][3][4] Once inside a cell, intracellular esterases cleave the AM groups, converting Calcein AM into the fluorescent, membrane-impermeant Calcein.[1][3][4] This process ensures that the dye is retained within viable cells that possess active esterases and an intact cell membrane.[3][4]

The fluorescence of Calcein is largely independent of pH in the physiological range, making it a stable indicator for various cellular applications.[4] While its fluorescence is not directly modulated by common intracellular ions like Ca²⁺ under normal physiological pH, it is strongly quenched by several transition metal ions, including Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, and Mn²⁺.[2] This property can be harnessed to study the influx or presence of these ions within cells.

Mechanism of Action for Ion Detection

The primary mechanism for using Calcein in ion detection is through fluorescence quenching. When Calcein binds to specific metal ions, its fluorescence intensity is significantly reduced. This quenching effect can be measured to infer changes in the intracellular concentration of the target ion.

For instance, the quenching of Calcein fluorescence by Co²⁺ is utilized in assays to study the opening of the mitochondrial permeability transition pore (mPTP).[2] In this application, an increase in mitochondrial membrane permeability allows Co²⁺ to enter the mitochondrial matrix and quench the fluorescence of pre-loaded Calcein.

Quantitative Data

| Property | Value | Reference |

| Excitation Wavelength (max) | ~494-495 nm | [1][2][4] |

| Emission Wavelength (max) | ~515-517 nm | [1][2][4] |

| Form | Acetoxymethyl (AM) ester for cell loading | [1][3][4] |

| Ion Selectivity (Quenching) | Co²⁺, Ni²⁺, Cu²⁺, Fe³⁺, Mn²⁺ | [2] |

| Ca²⁺ Sensitivity | Only at strongly alkaline pH | [2][5] |

Experimental Protocols

Protocol 1: General Cell Loading with Calcein AM

This protocol describes the basic procedure for loading cells with Calcein AM, which is a prerequisite for most applications, including ion detection via fluorescence quenching.

Materials:

-

Calcein AM

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS) or other suitable physiological buffer

-

Cell culture medium

-

Cells of interest (adherent or in suspension)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of Calcein AM in anhydrous DMSO. Store the stock solution in small aliquots at -20°C, protected from light and moisture.

-

Working Solution Preparation: On the day of the experiment, dilute the Calcein AM stock solution to a final working concentration of 1-5 µM in serum-free medium or PBS. The optimal concentration may vary depending on the cell type and should be determined empirically.

-

Cell Preparation:

-

Adherent Cells: Grow cells on coverslips or in appropriate culture plates. Before loading, wash the cells once with warm PBS to remove any residual serum.

-

Suspension Cells: Pellet the cells by centrifugation and resuspend them in warm, serum-free medium or PBS.

-

-

Cell Loading: Add the Calcein AM working solution to the cells and incubate for 15-30 minutes at 37°C, protected from light.

-

Washing: After incubation, wash the cells twice with warm PBS to remove extracellular Calcein AM.

-

Imaging: The cells are now loaded with Calcein and ready for fluorescence imaging or measurement.

Protocol 2: Detection of Intracellular Heavy Metal Ions via Fluorescence Quenching

This protocol outlines the steps to measure the influx of quenching ions like Co²⁺ or Mn²⁺.

Materials:

-

Cells loaded with Calcein (from Protocol 1)

-

Stock solution of the quenching ion (e.g., CoCl₂, MnCl₂)

-

Physiological buffer

-

Fluorescence microscope or plate reader

Procedure:

-

Baseline Fluorescence Measurement: After loading the cells with Calcein as described in Protocol 1, acquire a baseline fluorescence image or reading (Excitation: ~494 nm, Emission: ~515 nm).

-

Introduction of Quenching Ion: Add the quenching ion solution to the cells at the desired final concentration.

-

Time-Lapse Imaging/Measurement: Immediately begin acquiring fluorescence images or readings at regular intervals to monitor the change in Calcein fluorescence over time. A decrease in fluorescence intensity indicates the influx of the quenching ion into the cells.

-

Data Analysis: Quantify the change in fluorescence intensity over time. The rate and extent of fluorescence quenching can be used to infer the dynamics of ion influx.

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway for ion detection using Calcein fluorescence quenching.

Caption: Experimental workflow for intracellular ion detection with Calcein.

Caption: Logical relationship of Calcein AM conversion and ion detection.

References

Application Notes and Protocols for Bis-N,N-glycinemethylenefluorescein (Calcein) as a Fluorescent Probe for Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bis-N,N-glycinemethylenefluorescein, commonly known as Calcein, is a versatile fluorescent probe derived from fluorescein. Its utility in the detection and quantification of metal ions stems from the modulation of its fluorescence upon chelation. The iminodiacetate (B1231623) groups of Calcein serve as binding sites for metal ions, leading to either an enhancement or quenching of its fluorescence signal. This property makes Calcein a valuable tool in various fields, including analytical chemistry, cell biology, and environmental science.

Calcein exhibits a baseline fluorescence with excitation and emission maxima typically around 495 nm and 515 nm, respectively.[1] The interaction with specific metal ions can cause significant shifts in these spectral properties and the fluorescence intensity. Generally, the fluorescence of Calcein is strongly quenched by transition metal ions such as Co²⁺, Ni²⁺, Cu²⁺, and Fe³⁺ at physiological pH.[1][2] Conversely, its fluorescence is enhanced in the presence of alkaline earth metals like Ca²⁺ and Mg²⁺ (at alkaline pH), as well as other ions like Al³⁺ and Zn²⁺.[3]

These application notes provide a comprehensive overview of the use of Calcein as a fluorescent probe for various metal ions, including its spectral properties, and detailed protocols for its application in quantitative analysis.

Signaling Pathway and Mechanism of Action

The interaction of Calcein with metal ions is a dynamic process governed by chelation, which directly impacts its photophysical properties. The mechanism can be broadly categorized into fluorescence enhancement and fluorescence quenching.

Caption: General signaling mechanism of Calcein upon metal ion binding.

Quantitative Data

The following table summarizes the key photophysical and binding properties of Calcein and its complexes with various metal ions. It is important to note that these values can be influenced by experimental conditions such as pH and buffer composition.

| Metal Ion | Interaction | Excitation Max (λex, nm) | Emission Max (λem, nm) | Quantum Yield (Φ) | Binding Affinity (Kd) | Notes |

| Free Calcein | - | ~495 | ~515 | Low | - | Fluorescence is pH-dependent. |

| Ca²⁺ | Enhancement | ~495 | ~515 | Increased | - | Primarily at alkaline pH. |

| Mg²⁺ | Enhancement | ~495 | ~515 | Increased | - | Primarily at alkaline pH. |

| Zn²⁺ | Enhancement | ~495 | ~515 | Increased | - | |

| Al³⁺ | Enhancement | ~495 | ~515 | Increased | - | Forms a fluorescent complex at acidic pH.[4] |

| Co²⁺ | Quenching | ~495 | ~515 | Decreased | - | Strong quenching at physiological pH.[1][2] |

| Ni²⁺ | Quenching | ~495 | ~515 | Decreased | - | Strong quenching at physiological pH.[1][2] |

| Cu²⁺ | Quenching | ~495 | ~515 | Decreased | - | Strong quenching at physiological pH.[1][2] |

| Fe³⁺ | Quenching | ~495 | ~515 | Decreased | log β₁₁₁ = 33.9 | Appreciable quenching at physiological pH.[5] |

| Mn²⁺ | Quenching | ~495 | ~515 | Decreased | - | Appreciable quenching at physiological pH.[1][2] |

Quantitative values for Quantum Yield and Binding Affinity are highly dependent on the specific experimental conditions and are not consistently reported across the literature for all ions. The table reflects the general observed effects.

Experimental Protocols

The following protocols provide a framework for the spectrofluorometric analysis of metal ions using Calcein.

Protocol 1: General Spectrofluorometric Analysis of Metal Ions

This protocol outlines the general procedure for determining the effect of a metal ion on the fluorescence of Calcein.

Caption: Experimental workflow for metal ion analysis using Calcein.

Materials:

-

Calcein

-

High-purity metal salts (e.g., CaCl₂, ZnCl₂, CoCl₂)

-

Buffer solution (e.g., Tris-HCl, HEPES, appropriate for the desired pH)

-

Deionized water

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of Calcein (e.g., 1 mM) in a suitable solvent (e.g., DMSO or an aqueous buffer). Store protected from light.

-

Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in deionized water.

-

Prepare the desired buffer solution at the appropriate pH for the experiment. The choice of buffer is critical as many buffers can chelate metal ions.

-

-

Sample Preparation:

-

In a quartz cuvette, add the buffer solution.

-

Add a specific volume of the Calcein stock solution to achieve the desired final concentration (e.g., 1-10 µM).

-

Record the baseline fluorescence of the Calcein solution.

-

Perform a titration by making successive additions of the metal ion stock solution to the cuvette, ensuring thorough mixing after each addition.

-

-

Spectrofluorometer Setup:

-

Set the excitation wavelength to approximately 495 nm.

-

Set the emission wavelength scan range from 500 nm to 600 nm.

-

Adjust the excitation and emission slit widths to optimize the signal-to-noise ratio.

-

-

Fluorescence Measurement:

-

After each addition of the metal ion, record the fluorescence emission spectrum.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum (~515 nm) as a function of the metal ion concentration.

-

Observe whether the fluorescence is enhanced or quenched.

-

Protocol 2: Determination of Binding Affinity (Kd)

This protocol describes how to determine the dissociation constant (Kd) for the binding of a metal ion to Calcein using fluorescence titration data.

Procedure:

-

Follow steps 1-4 of Protocol 1 to obtain fluorescence titration data.

-

Data Analysis:

-

Correct the fluorescence intensity data for dilution if significant volumes of the metal ion stock solution were added.

-

Plot the change in fluorescence intensity (ΔF = F - F₀) versus the total metal ion concentration ([M]).

-

Fit the data to a suitable binding isotherm equation, such as the Hill equation or a one-site binding model, to calculate the Kd. For a 1:1 binding stoichiometry, the following equation can be used: ΔF = ΔF_max * [M] / (Kd + [M]) where ΔF_max is the maximum change in fluorescence at saturation.

-

Protocol 3: Measurement of Fluorescence Quantum Yield (Φ)

The relative quantum yield of a Calcein-metal complex can be determined by comparison to a well-characterized standard.

Materials:

-

Calcein-metal complex solution (prepared as in Protocol 1)

-

Quantum yield standard with a known Φ in the same solvent (e.g., Fluorescein in 0.1 M NaOH, Φ = 0.95)

-

UV-Vis Spectrophotometer

-

Spectrofluorometer

Procedure:

-

Absorbance Measurement:

-

Prepare a series of dilute solutions of both the Calcein-metal complex and the standard, with absorbances at the excitation wavelength kept below 0.1 to minimize inner filter effects.

-

Measure the absorbance of each solution at the excitation wavelength.

-

-

Fluorescence Measurement:

-

Record the fluorescence emission spectrum for each solution, using the same excitation wavelength for both the sample and the standard.

-

Integrate the area under the emission curve for each spectrum.

-

-

Quantum Yield Calculation:

-

The quantum yield of the sample (Φ_sample) can be calculated using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where:

-

Φ_std is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

Conclusion

This compound (Calcein) is a robust and versatile fluorescent probe for the detection and quantification of a range of metal ions. Its utility is based on the predictable enhancement or quenching of its fluorescence upon chelation. The provided protocols offer a foundation for researchers to utilize Calcein in their specific applications. It is crucial to optimize experimental conditions, such as pH and buffer composition, to ensure accurate and reproducible results. Further characterization of the binding affinities and quantum yields for a broader array of metal ions under standardized conditions would further enhance the applicability of this valuable fluorescent probe.

References

- 1. Calcein - Wikipedia [en.wikipedia.org]

- 2. ATP-driven copper transport across the intestinal brush border membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metal Indicator Calcein | CAS 1461-15-0 Dojindo [dojindo.com]

- 4. Fluorescent Indicators for Zn2+ and Other Metal Ions—Section 19.7 | Thermo Fisher Scientific - HU [thermofisher.com]

- 5. Calcein as a fluorescent probe for ferric iron. Application to iron nutrition in plant cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bis-N,N-glycinemethylenefluorescein (FluoZin-3) in Fluorescence Microscopy

For Researchers, Scientists, and Drug Development Professionals

Introduction